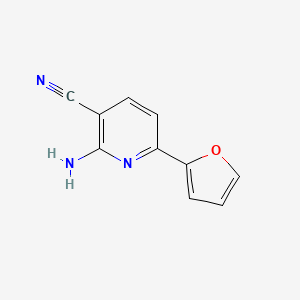![molecular formula C27H32N4O4 B8614202 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
描述
- The 3,4-dimethoxybenzyl group is introduced via nucleophilic substitution reactions.
- Common reagents include 3,4-dimethoxybenzyl chloride and a suitable nucleophile, such as sodium hydride or potassium carbonate.
Attachment of the 1-(1-Hydroxyethyl)-4-Phenylbutyl Side Chain
- This step involves the formation of a carbon-carbon bond between the core structure and the side chain.
- Reagents such as Grignard reagents or organolithium compounds are often used to achieve this bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) are employed to scale up the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves multiple steps:
-
Formation of the Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Core
- Starting with a suitable precursor, such as 2-amino-4-methylimidazole, the core structure is formed through cyclization reactions.
- Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
- Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction
- Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of alcohols or reduced aromatic systems.
- Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
-
Substitution
- The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
- Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or reduced aromatic systems.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
Medicine
Drug Development: The compound’s structure and reactivity make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It may be used in diagnostic assays to detect or quantify specific biomolecules.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties.
Agriculture: It may be employed in the development of agrochemicals for crop protection and enhancement.
作用机制
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 1-(1-hydroxyethyl)-4-phenylbutyl side chain, resulting in different reactivity and biological activity.
7-[1-(1-Hydroxyethyl)-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the 3,4-dimethoxybenzyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the 3,4-dimethoxybenzyl group and the 1-(1-hydroxyethyl)-4-phenylbutyl side chain in 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
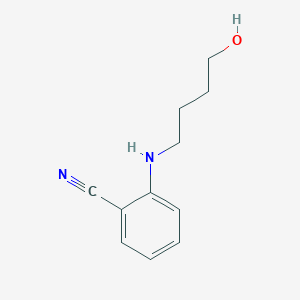

![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)
![Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate](/img/structure/B8614160.png)

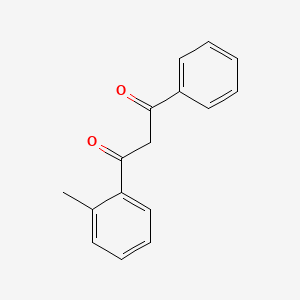
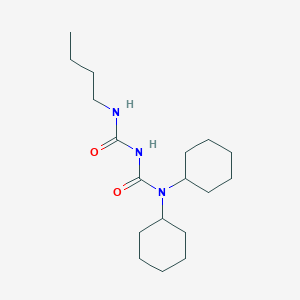
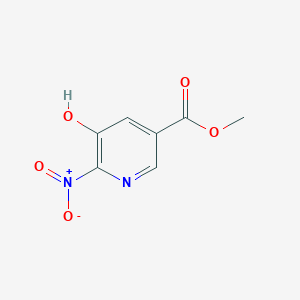


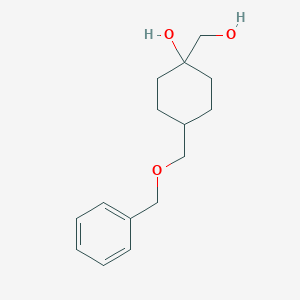
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
